molecular formula C12H11NO5 B1589964 (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate CAS No. 75443-62-8

(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate

Cat. No. B1589964
CAS RN: 75443-62-8
M. Wt: 249.22 g/mol
InChI Key: OZPYEGOBGWQOSZ-SECBINFHSA-N
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Description

“®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is a chemical compound. It is manufactured by Angene International Limited . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is C9H13NO5 . The molecular weight is 215.20 .


Physical And Chemical Properties Analysis

The molecular formula of “®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is C9H13NO5 . The molecular weight is 215.20 .

Scientific Research Applications

Metabolic Stability and Design of Carbamates

Carbamates, including compounds like (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate, exhibit varied metabolic stability influenced by their molecular structure. A review on the hydrolysis of medicinal carbamates revealed a trend where the metabolic stability of carbamates increases in a specific series, highlighting the influence of substituents on their metabolic lability. This insight is crucial for the design of carbamates as drugs or prodrugs, emphasizing the role of molecular structure in determining their metabolic fate (Vacondio, Silva, Mor, & Testa, 2010).

Supramolecular Chemistry and Biomaterials

Benzene-1,3,5-tricarboxamides (BTAs) have seen significant application in supramolecular chemistry due to their simple structure and self-assembly behavior, facilitating applications ranging from nanotechnology to biomedical fields. The self-assembly of BTAs into nanometer-sized structures stabilized by hydrogen bonding showcases the potential of utilizing similar structures like (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate in creating new materials for medical and technological applications (Cantekin, de Greef, & Palmans, 2012).

Enhancing R&D Productivity in Pharmaceutical Industry

The research on compounds like (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate contributes to enhancing R&D productivity in the pharmaceutical industry. A framework identifying the five most important technical determinants of project success—right target, patient, tissue, safety, and commercial potential—underscores the importance of selecting appropriate molecular entities for drug development, potentially including carbamate derivatives (Cook, Brown, Alexander, March, Morgan, Satterthwaite, & Pangalos, 2014).

Biodegradation and Environmental Impacts

The environmental persistence and biodegradation of chemical compounds, including carbamates, are critical for assessing their environmental impact. Research on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) suggests methodologies that could be applicable to studying the environmental fate of carbamate derivatives, emphasizing the importance of microbial degradation in mitigating the environmental impacts of such compounds (Haritash & Kaushik, 2009).

properties

IUPAC Name

benzyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPYEGOBGWQOSZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497273
Record name Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate

CAS RN

75443-62-8
Record name Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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